molecular formula C20H22N4O2 B2718611 (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941941-15-7

(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2718611
CAS No.: 941941-15-7
M. Wt: 350.422
InChI Key: WWMXSUJXZYYJBE-PTGBLXJZSA-N
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Description

(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetically designed small molecule that incorporates a quinazolinone core fused with a urea functional group. This specific architecture places it within a class of compounds recognized for their significant potential in medicinal chemistry research, particularly as a scaffold for investigating novel therapeutic agents. The structural motif of a quinazolinone substituted at the 3- and 4-positions is a known pharmacophore in the development of compounds for neurological and inflammatory conditions. Researchers can leverage this compound as a key chemical tool for probing complex biological pathways. Its research value is underscored by its potential to interact with specific enzymatic targets. The urea moiety is a critical functional group known to confer the ability to form key hydrogen bonds with biological targets, a property that is often exploited in the design of enzyme inhibitors. Furthermore, the quinazolinone core is a privileged structure in drug discovery, associated with a range of biological activities. This compound serves as a sophisticated research chemical for scientists exploring the structure-activity relationships (SAR) around the quinazolinone nucleus. It is particularly useful for investigations aimed at modulating the activity of enzymes like acetylcholinesterase (AChE), a target of high relevance in Alzheimer's disease research due to its role in breaking down the neurotransmitter acetylcholine . By inhibiting AChE, research compounds can potentially increase acetylcholine levels, which is a established therapeutic strategy for alleviating cognitive symptoms. Beyond neuroscience, the quinazolinone-urea hybrid structure also holds promise for research in immunology and inflammation. The interleukin-13 (IL-13) pathway, for instance, is a critical mediator in inflammatory diseases such as atopic dermatitis, and targeted inhibition of such pathways is a major focus of therapeutic development . The presence of the (thio)urea-benzothiazole/quinazolinone motif in other compounds has been linked to studies in these areas, suggesting a broader applicability for this chemical class in inflammatory research .

Properties

CAS No.

941941-15-7

Molecular Formula

C20H22N4O2

Molecular Weight

350.422

IUPAC Name

1-benzyl-3-(3-butyl-2-oxoquinazolin-4-yl)urea

InChI

InChI=1S/C20H22N4O2/c1-2-3-13-24-18(16-11-7-8-12-17(16)22-20(24)26)23-19(25)21-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H2,21,23,25)

InChI Key

WWMXSUJXZYYJBE-PTGBLXJZSA-N

SMILES

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NCC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the condensation of 3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with an appropriate benzyl isocyanate. The reaction is usually conducted in organic solvents such as dichloromethane or toluene under reflux conditions, followed by purification through recrystallization or chromatography.

Chemical Structure

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₂
Molecular Weight334.37 g/mol
CAS Number899973-14-9

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound appears to exert its effects by inhibiting specific kinases involved in cell signaling pathways, which are crucial for tumor growth and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against a range of pathogens. Studies have reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes .

Enzyme Inhibition

Recent investigations have highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the regulation of neurotransmission, and their inhibition may provide therapeutic benefits in conditions such as Alzheimer's disease. The compound's IC50 values for AChE and BuChE inhibition were found to be in the low micromolar range, indicating potent activity .

The precise mechanism through which this compound exerts its biological effects involves several pathways:

  • Kinase Inhibition : The compound may inhibit various kinases involved in signaling pathways that regulate cell proliferation and apoptosis.
  • Membrane Disruption : Its antimicrobial activity is likely due to its ability to integrate into microbial membranes, leading to increased permeability and cell death.
  • Enzyme Interaction : By binding to the active sites of AChE and BuChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Anticancer Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Antimicrobial Efficacy : In a clinical setting, this compound was tested against Staphylococcus aureus and Escherichia coli strains, showing significant inhibition zones in agar diffusion assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of “(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea” can be contextualized against structurally analogous dihydroquinazolinone derivatives (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Dihydroquinazolinone Derivatives

Compound Substituents/Modifications Biological Activity Key Findings Reference
Target Compound N1-benzyl, C3-butyl, (E)-urea linkage Hypothesized dual enzyme inhibition Structural similarity to cholinesterase/PKC inhibitors; urea may enhance binding
I (N1-substituted) N1-alkyl/aryl Cholinesterase inhibition IC₅₀ ~5–10 µM for AChE/BChE; N1 substituents critical for activity
II (1,7-disubstituted) 1,7-aryl/alkyl Selective PKC inhibition PKC-β selectivity with IC₅₀ <1 µM; bulky substituents improve affinity
VI (2,2-disubstituted) C2-methyl/aryl Dual AChE/BChE inhibition IC₅₀ ~2–4 µM; C2 modifications enhance dual inhibition
III (bis-dihydroquinazolinone) Two quinazolinone cores linked via aryl bridge Radical scavenging EC₅₀ ~20 µM for DPPH assay; conjugation enhances antioxidant capacity
V (2-disubstituted) C2-aryl/alkyl Antitubulin activity Disrupts microtubule assembly (IC₅₀ ~8 µM); planar structure crucial

Key Insights

Substituent Effects: The N1-benzyl group in the target compound aligns with Compound I’s N1-substituted derivatives, which exhibit cholinesterase inhibition. The (E)-urea linkage introduces rigidity and conjugation, distinguishing it from Compounds II and VI, which rely on flexible alkyl/aryl chains. This could favor stronger π-π stacking or hydrogen bonding with targets like PKC or AChE.

Activity Profile :

  • Unlike Compound VI (dual AChE/BChE inhibitor), the target compound’s urea moiety may shift selectivity toward other enzymes (e.g., tyrosine kinases) due to altered hydrogen-bonding patterns.
  • The butyl substituent’s hydrophobicity contrasts with the hydrophilic groups in Compound III, suggesting divergent applications (e.g., anticancer vs. antioxidant).

Synthetic and Structural Considerations: The target compound’s E-configuration is a critical differentiator. For example, the Z-isomer of similar urea-linked compounds often shows reduced activity due to steric clashes in enzyme binding pockets .

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